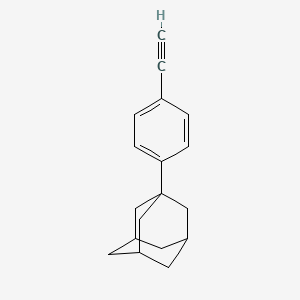

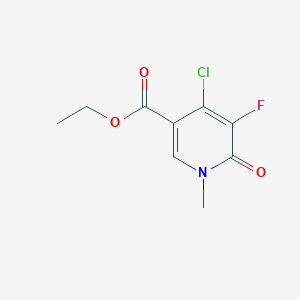

(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

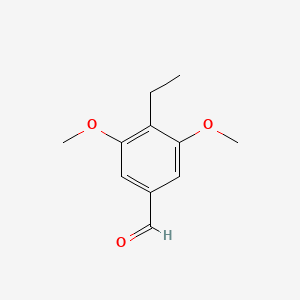

“(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate” is a chemical compound used in laboratory research . It is a chiral building block used in asymmetric synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C15H21NO5S . The InChI code is 1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6-,8-;/m1./s1 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. It’s likely used as a building block in various chemical reactions due to its chiral nature .Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.40 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Scalable Synthesis for Pharmaceutical Intermediates

Multi-Gram Synthesis of 1-Vinylcyclopropyl 4-Methylbenzenesulfonate : Ojo et al. (2014) describe a practical and economical multi-gram synthesis method for 1-vinylcyclopropyl 4-methylbenzenesulfonate. This intermediate plays a crucial role in the synthesis of alkylidenecyclopropanes, enabling access to a variety of alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions, which are foundational in pharmaceutical synthesis (Ojo et al., 2014).

Asymmetric Synthesis for Anti-Hepatitis C Virus Drugs

Enzymatic Desymmetrization for (1R,2S)-VCPA : Kawabata et al. (2021) developed an efficient manufacturing method for an intermediate of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA), a key compound for anti-hepatitis C virus drugs. This method involves enzymatic desymmetrization, showing high enantioselectivity and potential for large-scale production, illustrating the compound’s utility in the development of antiviral medications (Kawabata et al., 2021).

Tailor-Made α-Amino Acids in Drug Synthesis

Synthesis of (1R,2S)-Vinyl-ACCA : Sato et al. (2016) presented a comprehensive overview of the synthesis methods for (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), an essential unit in hepatitis C virus NS3/4A protease inhibitors. The methods cover biocatalytic, catalytic, and stoichiometric sources of chirality, highlighting the compound's significance in creating a new generation of antiviral drugs (Sato et al., 2016).

Novel Biocatalytic Approaches for Efficient Synthesis

Biocatalytic Asymmetric Synthesis with Sphingomonas aquatilis : Zhu et al. (2018) isolated a strain of Sphingomonas aquatilis that showed high stability and enantioselectivity for the asymmetric synthesis of (1R, 2S)-N-Boc-1-vinyl ACCA ethyl ester, demonstrating a novel biocatalytic approach to synthesizing this chiral intermediate with significant implications for pharmaceutical manufacturing (Zhu et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": [ "The synthesis pathway for (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves the reaction of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate with 4-methylbenzenesulfonyl chloride.", "The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.", "The resulting product is then purified by recrystallization to obtain the final compound." ], "Starting Materials": [ "(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate", "4-methylbenzenesulfonyl chloride", "Triethylamine", "Solvent" ], "Reaction": [ "Step 1: Dissolve (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add triethylamine to the solution to act as a base.", "Step 3: Slowly add 4-methylbenzenesulfonyl chloride to the reaction mixture while stirring.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: After the reaction is complete, filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by recrystallization from a suitable solvent to obtain the final compound." ] } | |

CAS番号 |

862273-27-6 |

分子式 |

C14H19NO5S |

分子量 |

313.37 g/mol |

IUPAC名 |

[(1R,2S)-2-ethenyl-1-methoxycarbonylcyclopropyl]azanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1 |

InChIキー |

IUHJYIOSAPJUMG-HCSZTWNASA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)[C@]1(C[C@H]1C=C)[NH3+] |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)C1(CC1C=C)[NH3+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)